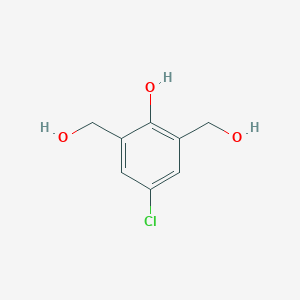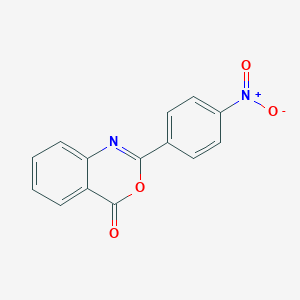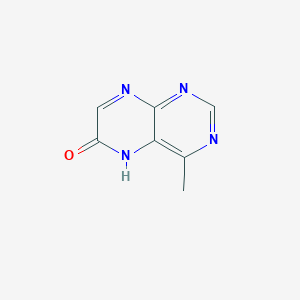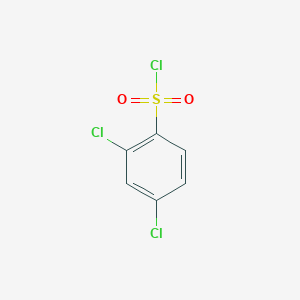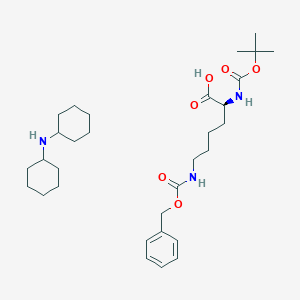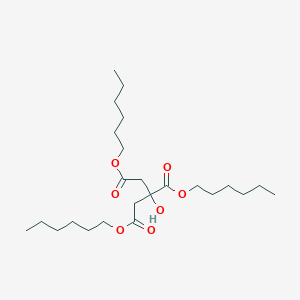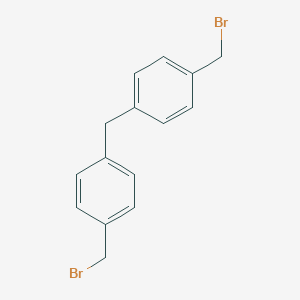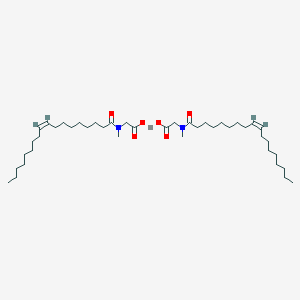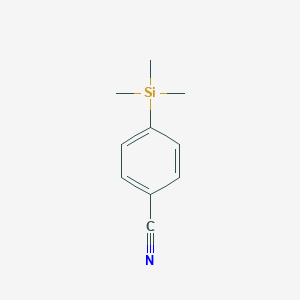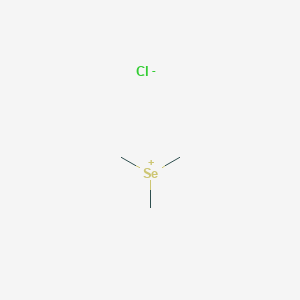
Selenonium, trimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenonium, trimethyl-, chloride is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the selenonium family, which is a group of organic compounds that contain selenium atoms.
Aplicaciones Científicas De Investigación
Selenonium, trimethyl-, chloride has several scientific research applications. It has been used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used as a catalyst in several chemical reactions, including the reduction of aldehydes and ketones.
Mecanismo De Acción
The mechanism of action of selenonium, trimethyl-, chloride is not well understood. However, it is believed that it acts as a nucleophile in chemical reactions due to the presence of the selenium atom.
Efectos Bioquímicos Y Fisiológicos
Selenonium, trimethyl-, chloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to cells at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using selenonium, trimethyl-, chloride in lab experiments is its ability to act as a catalyst in chemical reactions. However, its toxicity at high concentrations can be a limitation.
Direcciones Futuras
There are several future directions for research on selenonium, trimethyl-, chloride. One direction is to study its potential as a therapeutic agent for the treatment of diseases such as cancer and autoimmune disorders. Another direction is to investigate its potential as a catalyst for the synthesis of new compounds. Additionally, research can be conducted to determine the optimal concentration of selenonium, trimethyl-, chloride for use in lab experiments.
Métodos De Síntesis
Selenonium, trimethyl-, chloride can be synthesized by reacting trimethylsilyl chloride with selenium dioxide in the presence of a base. The reaction produces selenoxide, which is then reduced with trimethylphosphine to form selenonium, trimethyl-, chloride.
Propiedades
Número CAS |
18987-38-7 |
|---|---|
Nombre del producto |
Selenonium, trimethyl-, chloride |
Fórmula molecular |
C3H9ClSe |
Peso molecular |
159.53 g/mol |
Nombre IUPAC |
trimethylselanium;chloride |
InChI |
InChI=1S/C3H9Se.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZUSQGLTVAQZHSN-UHFFFAOYSA-M |
SMILES |
C[Se+](C)C.[Cl-] |
SMILES canónico |
C[Se+](C)C.[Cl-] |
Números CAS relacionados |
25930-79-4 (Parent) |
Sinónimos |
trimethylselenonium trimethylselenonium chloride trimethylselenonium iodide, (75)Se-labeled trimethylselenonium nitrate, (75)Se-labeled |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



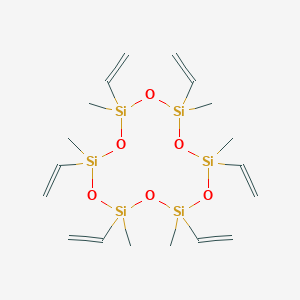
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
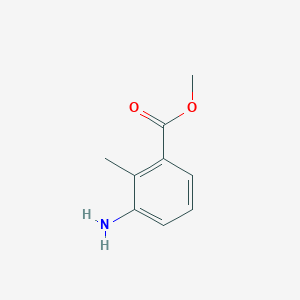
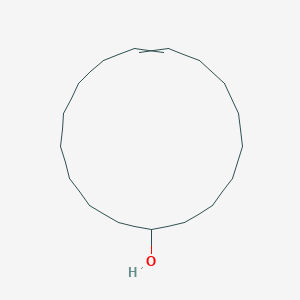
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
